![molecular formula C17H22N6O B1666366 N9-Isopropyl-olomoucine CAS No. 158982-15-1](/img/structure/B1666366.png)
N9-Isopropyl-olomoucine
Overview
Description
N9-Isopropyl-olomoucine is a chemical compound with the molecular formula C17H22N6O . It is an inhibitor of CDK1/cyclin B and CDK5/p35 . The compound is used for research purposes and is not intended for diagnostic or therapeutic use .
Physical And Chemical Properties Analysis
N9-Isopropyl-olomoucine has a molecular weight of 326.39600 . The exact physical and chemical properties such as density, boiling point, melting point, and flash point are not available .Scientific Research Applications
Inhibition of CDK1/Cyclin B and CDK5/p35
N9-Isopropyl-olomoucine acts as an inhibitor for CDK1/cyclin B and CDK5/p35, which are critical for cell cycle regulation. This inhibition can be pivotal in studying cell cycle processes and developing treatments for diseases where cell cycle regulation is disrupted .
Cancer Research
As a mitotic cyclin-dependent kinase (CDK) inhibitor, N9-Isopropyl-olomoucine targets CCNB1/CDK1, which is significant in cancer research. It can help in understanding the proliferation of cancer cells and potentially in developing therapeutic strategies .
Neuroprotection and Stroke Recovery
Studies have investigated the effects of olomoucine on recovery and peri-infarct changes following stroke. The compound may have neuroprotective properties that could aid in stroke recovery .
Enhancing Complementarity to ATP Binding Sites
The structural modifications in N9-Isopropyl-olomoucine, such as the branched C2 side chain and bulky N9-isopropyl moiety, increase its complementarity to ATP binding sites of CDK2. This has implications for designing more effective kinase inhibitors .
Mechanism of Action
Target of Action
N9-Isopropyl-olomoucine is primarily a mitotic cyclin-dependent kinase (CDK) inhibitor . It targets CCNB 1/CDK1 . CDKs are a group of protein kinases that are crucial regulators of cell cycle progression, and their activity is required for cells to move through the cell cycle .
Mode of Action
N9-Isopropyl-olomoucine inhibits the activity of CDKs by binding to these enzymes and preventing them from phosphorylating their substrates . This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest .
Biochemical Pathways
The primary biochemical pathway affected by N9-Isopropyl-olomoucine is the cell cycle, particularly the transition from G2 phase to M phase . By inhibiting CDK1, N9-Isopropyl-olomoucine prevents the phosphorylation of key proteins required for entry into mitosis, thereby halting cell cycle progression .
Pharmacokinetics
Like other small molecule inhibitors, it is likely to be absorbed in the gut, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The inhibition of CDK1 by N9-Isopropyl-olomoucine results in cell cycle arrest, which can lead to apoptosis or programmed cell death . This makes N9-Isopropyl-olomoucine a potential therapeutic agent for cancer, as it can halt the uncontrolled cell division characteristic of cancer cells .
Action Environment
The action, efficacy, and stability of N9-Isopropyl-olomoucine can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances, such as proteins or lipids, can affect the compound’s distribution within the body . .
Safety and Hazards
Future Directions
While N9-Isopropyl-olomoucine is primarily used for research purposes, it has been cited in a study related to the identification of an oncogenic network with prognostic and therapeutic value in prostate cancer . This suggests potential future directions for the use of this compound in cancer research.
properties
IUPAC Name |
2-[[6-(benzylamino)-9-propan-2-ylpurin-2-yl]amino]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O/c1-12(2)23-11-20-14-15(19-10-13-6-4-3-5-7-13)21-17(18-8-9-24)22-16(14)23/h3-7,11-12,24H,8-10H2,1-2H3,(H2,18,19,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHDJEAZLMYPLGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC2=C(N=C(N=C21)NCCO)NCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80425015 | |
Record name | N9-ISOPROPYL-OLOMOUCINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80425015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N9-Isopropyl-olomoucine | |
CAS RN |
158982-15-1 | |
Record name | N9-ISOPROPYL-OLOMOUCINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80425015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 158982-15-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.